molecular formula C17H21N3O3S2 B6101655 N-[5-(4-benzylpiperidin-1-yl)sulfonyl-1,3-thiazol-2-yl]acetamide

N-[5-(4-benzylpiperidin-1-yl)sulfonyl-1,3-thiazol-2-yl]acetamide

Cat. No.: B6101655
M. Wt: 379.5 g/mol
InChI Key: VOJLAENAGXHXTD-UHFFFAOYSA-N
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Description

N-[5-(4-benzylpiperidin-1-yl)sulfonyl-1,3-thiazol-2-yl]acetamide is a complex organic compound that features a piperidine ring, a thiazole ring, and a sulfonamide group

Properties

IUPAC Name

N-[5-(4-benzylpiperidin-1-yl)sulfonyl-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S2/c1-13(21)19-17-18-12-16(24-17)25(22,23)20-9-7-15(8-10-20)11-14-5-3-2-4-6-14/h2-6,12,15H,7-11H2,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOJLAENAGXHXTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(S1)S(=O)(=O)N2CCC(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-benzylpiperidin-1-yl)sulfonyl-1,3-thiazol-2-yl]acetamide typically involves multiple steps, starting with the preparation of the piperidine and thiazole intermediates. The piperidine ring can be synthesized through a series of cyclization reactions, while the thiazole ring is often prepared via a Hantzsch thiazole synthesis. The final step involves the sulfonylation of the thiazole intermediate with the piperidine derivative under controlled conditions, typically using a sulfonyl chloride reagent in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. The final product is usually purified through recrystallization or chromatography techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-benzylpiperidin-1-yl)sulfonyl-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines or alcohols .

Scientific Research Applications

N-[5-(4-benzylpiperidin-1-yl)sulfonyl-1,3-thiazol-2-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(4-benzylpiperidin-1-yl)sulfonyl-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-benzylpiperidin-1-yl)sulfonyl]-2-chloropyridine
  • 5-[(4-benzylpiperidin-1-yl)sulfonyl]-2-hydrazinylpyridine

Uniqueness

N-[5-(4-benzylpiperidin-1-yl)sulfonyl-1,3-thiazol-2-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

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